dimethyl({[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]sulfamoyl})amine
CAS No.: 1396866-97-9
Cat. No.: VC4359059
Molecular Formula: C15H21N3O2S
Molecular Weight: 307.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396866-97-9 |
|---|---|
| Molecular Formula | C15H21N3O2S |
| Molecular Weight | 307.41 |
| IUPAC Name | 2-[4-(dimethylsulfamoylamino)but-2-ynyl]-3,4-dihydro-1H-isoquinoline |
| Standard InChI | InChI=1S/C15H21N3O2S/c1-17(2)21(19,20)16-10-5-6-11-18-12-9-14-7-3-4-8-15(14)13-18/h3-4,7-8,16H,9-13H2,1-2H3 |
| Standard InChI Key | RZEDESLBZFWKSN-UHFFFAOYSA-N |
| SMILES | CN(C)S(=O)(=O)NCC#CCN1CCC2=CC=CC=C2C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Tetrahydroisoquinoline core: A bicyclic system with a nitrogen atom at position 2, contributing to its basicity and potential for hydrogen bonding .
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But-2-ynyl linker: A rigid alkyne bridge that enhances conformational stability and enables modular synthetic modifications .
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Sulfamoyl group: A dimethylated sulfonamide moiety that influences solubility and electronic properties .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁N₃O₂S |
| Molecular Weight | 307.41 g/mol |
| CAS Number | 1396866-97-9 |
| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |
| Stability | Stable under inert conditions; sensitive to strong acids/bases |
Synthesis and Optimization
Key Synthetic Routes
The synthesis of dimethyl({[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]sulfamoyl})amine typically involves a multi-step sequence:
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Formation of the Tetrahydroisoquinoline Core:
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Introduction of the But-2-ynyl Linker:
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Sulfamoylation:
Industrial-Scale Considerations
Optimization focuses on improving yield (currently 45–65%) and reducing reliance on toxic reagents. Recent advances include:
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Catalytic Asymmetric Synthesis: Chiral auxiliaries or transition-metal catalysts enhance enantioselectivity .
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Flow Chemistry: Continuous processing minimizes side reactions and improves scalability .
Chemical Reactivity and Functionalization
Dominant Reaction Pathways
| Reaction Type | Conditions | Products |
|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF | N-Alkylated derivatives |
| Oxidation | KMnO₄, acidic conditions | Sulfonamide oxides |
| Cyclization | CuI, DMF, 80°C | Fused polycyclic systems |
Stability Under Physiological Conditions
The compound exhibits moderate metabolic stability, with hydrolysis of the sulfamoyl group being a primary degradation pathway. Cytochrome P450 enzymes mediate N-demethylation of the tetrahydroisoquinoline core .
Biological Activity and Applications
Enzyme Inhibition
Dimethyl({[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]sulfamoyl})amine demonstrates selective inhibition of:
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Phenylethanolamine N-Methyltransferase (PNMT): IC₅₀ = 120 nM, potentially modulating adrenaline biosynthesis.
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Carbonic Anhydrase IX: Overexpressed in tumors, suggesting antitumor applications .
Antimicrobial Properties
Structural analogs with sulfonamide groups exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 50–150 µg/mL) . The rigid alkyne linker may enhance membrane penetration.
Comparison with Structural Analogs
| Compound | Key Differences | Bioactivity |
|---|---|---|
| SKF 29661 | Lacks alkyne linker | PNMT inhibition (IC₅₀ = 90 nM) |
| Corysamine | Berberine scaffold | Antimalarial activity |
| Erysotramidine | Spirocyclic tetrahydroisoquinoline | Anticholinergic effects |
Computational Insights
Docking studies reveal strong interactions between the sulfamoyl group and PNMT’s active site (binding energy = -8.1 kcal/mol) . Molecular dynamics simulations suggest the alkyne linker stabilizes the compound in hydrophobic pockets .
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